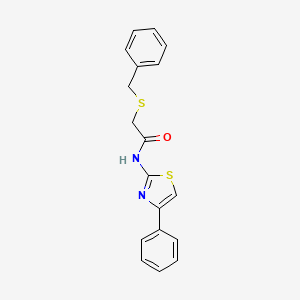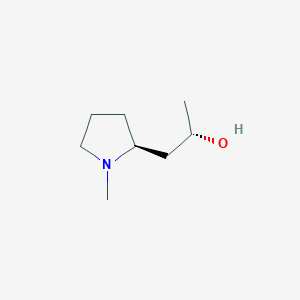
(S)-1-((S)-1-Methylpyrrolidin-2-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-((S)-1-Methylpyrrolidin-2-yl)propan-2-ol is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a secondary alcohol group. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((S)-1-Methylpyrrolidin-2-yl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from proline or other suitable precursors.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure.
Introduction of the Secondary Alcohol Group: The secondary alcohol group is introduced through reduction reactions, where ketones or aldehydes are reduced to alcohols using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Hydrogenation: Using metal catalysts such as palladium or platinum to hydrogenate precursors under high pressure and temperature.
Enzymatic Synthesis: Employing enzymes to catalyze the formation of the compound with high stereoselectivity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-1-((S)-1-Methylpyrrolidin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The pyrrolidine ring can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: Ketones
Reduction: Alcohol derivatives
Substitution: Various substituted pyrrolidine derivatives
Scientific Research Applications
(S)-1-((S)-1-Methylpyrrolidin-2-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-1-((S)-1-Methylpyrrolidin-2-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pyrrolidine ring and secondary alcohol group contribute to its overall reactivity and biological effects.
Comparison with Similar Compounds
Similar Compounds
Propan-2-ol: A simpler alcohol with similar functional groups but lacking the pyrrolidine ring.
Isopropanol: Another name for propan-2-ol, commonly used as a solvent and disinfectant.
2-Pyrrolidone: A compound with a similar pyrrolidine ring but different functional groups.
Uniqueness
(S)-1-((S)-1-Methylpyrrolidin-2-yl)propan-2-ol is unique due to its chiral nature and the presence of both a pyrrolidine ring and a secondary alcohol group. This combination of features makes it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
1617-83-0 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(2S)-1-[(2S)-1-methylpyrrolidin-2-yl]propan-2-ol |
InChI |
InChI=1S/C8H17NO/c1-7(10)6-8-4-3-5-9(8)2/h7-8,10H,3-6H2,1-2H3/t7-,8-/m0/s1 |
InChI Key |
CWMYODFAUAJKIV-YUMQZZPRSA-N |
Isomeric SMILES |
C[C@@H](C[C@@H]1CCCN1C)O |
Canonical SMILES |
CC(CC1CCCN1C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


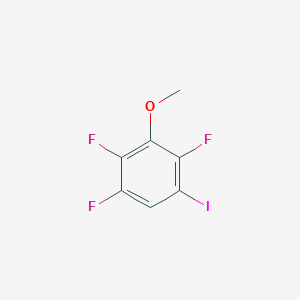
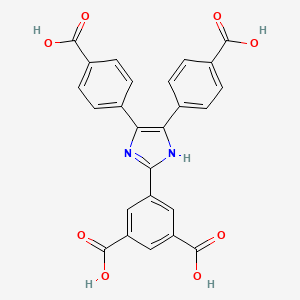
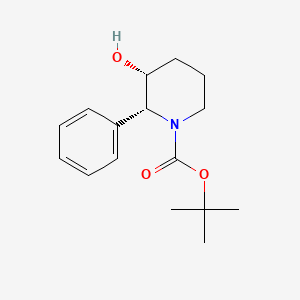
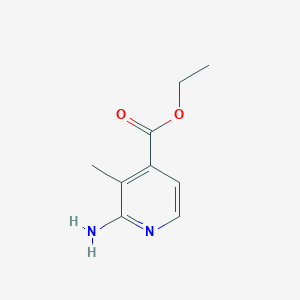
![Benzo[b]thiophene-5-carboximidamide hydrochloride](/img/structure/B12960285.png)
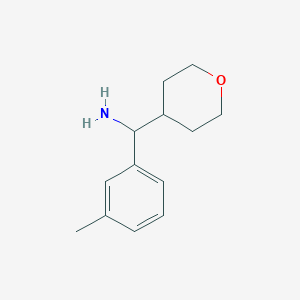
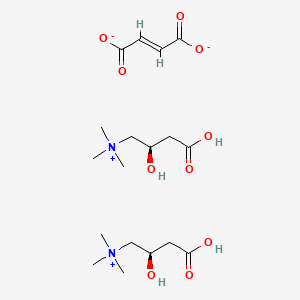
![3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one](/img/structure/B12960311.png)
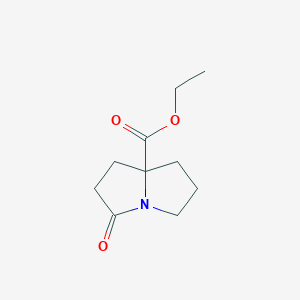
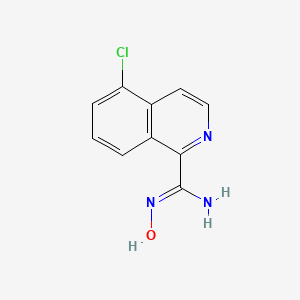
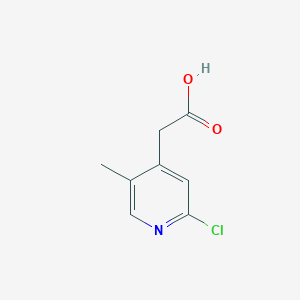

![3,5-Dimethyl-4-[2-[2-methyl-5-(4-methoxyphenyl)-3-thienyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentenyl]isoxazole](/img/structure/B12960343.png)
